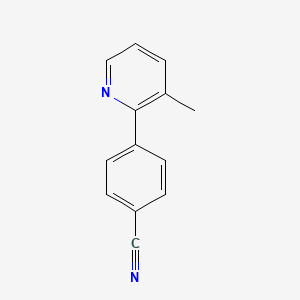

4-(3-Methylpyridin-2-yl)benzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(3-methylpyridin-2-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2/c1-10-3-2-8-15-13(10)12-6-4-11(9-14)5-7-12/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDFOWQFULUIHMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 4 3 Methylpyridin 2 Yl Benzonitrile and Analogues

Established Synthetic Pathways for the 4-(3-Methylpyridin-2-yl)benzonitrile Core

The construction of the bi-aryl framework of this compound is predominantly achieved through transition metal-catalyzed cross-coupling reactions, which offer high efficiency and functional group tolerance. Other classical and modern methods, including multicomponent reactions, also provide viable routes to the core heterocyclic structure.

Palladium-catalyzed reactions are the cornerstone for constructing the C-C bond between the pyridine (B92270) and benzene (B151609) rings. youtube.com

Suzuki-Miyaura Coupling: This reaction is one of the most widely used methods for forming C-C bonds. nih.gov It involves the coupling of an organoboron reagent with an organic halide or triflate, catalyzed by a palladium(0) complex. libretexts.org The synthesis of this compound can be achieved by coupling a 3-methylpyridine (B133936) derivative with a 4-cyanophenyl derivative. The general catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. youtube.comlibretexts.org The choice of catalyst, ligand, base, and solvent can significantly impact reaction yields and selectivity. researchgate.net N-heterocyclic carbene (NHC) palladium complexes have shown high catalytic activity in these couplings. nih.gov

Route A: Coupling of a 2-halo-3-methylpyridine with 4-cyanophenylboronic acid.

Route B: Coupling of 3-methylpyridine-2-boronic acid with a 4-halobenzonitrile.

| Aryl Halide | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| Bromobenzene | Phenylboronic acid | (NHC)2PdBr2 complexes | KOH | H2O/2-propanol | High | nih.gov |

| Aryl Halides | Arylboronic acids | Ni(0) complexes | - | - | Good | nih.gov |

| N-substituted-4-hydroxy-2-pyridones | Aryl boronic acids | Pd(OAc)2/SPhos | K3PO4 | Toluene/H2O | Up to 96% | rsc.org |

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C(sp)-C(sp²) bond between a terminal alkyne and an aryl or vinyl halide, using a palladium catalyst and a copper co-catalyst. bepls.comwikipedia.org While not directly forming the aryl-aryl single bond of the target molecule, it is a powerful tool for synthesizing alkynyl-substituted analogues. bepls.comnih.gov These analogues can be valuable for structure-activity relationship studies or can serve as intermediates for further transformations. The reaction is typically carried out under mild conditions and tolerates a wide range of functional groups. wikipedia.org Microwave-assisted protocols can significantly shorten reaction times and improve yields. researchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a primary method for forming carbon-nitrogen bonds. wikipedia.orgyoutube.com It is used to synthesize aryl amines from aryl halides and amines. wikipedia.org In the context of this compound analogues, this reaction is invaluable for introducing amino or substituted amino groups onto either the pyridine or the benzonitrile (B105546) ring, starting from a corresponding halo-substituted precursor. acsgcipr.orgacsgcipr.org The development of bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos) has dramatically improved the efficiency and scope of this transformation. youtube.com

Beyond the Buchwald-Hartwig reaction, several other methods are available for forming C-N bonds, which are essential for synthesizing analogues or building blocks. The formation of bonds between nitrogen and aliphatic carbon can be categorized into reactions of nucleophilic nitrogen with electrophilic carbon, and vice versa. nptel.ac.in

Radical decarboxylative C-N bond formation has emerged as a modern and powerful tool, utilizing readily available carboxylic acids and their derivatives. researchgate.netnih.gov This approach avoids the need for pre-functionalized starting materials and often proceeds under mild conditions. nih.gov Classical methods like the Gabriel synthesis, which uses phthalimide (B116566) as an ammonia (B1221849) equivalent, remain relevant for the synthesis of primary amines. nptel.ac.in The Ritter reaction, which involves the reaction of a nitrile with a carbocation source (from an alcohol or alkene), is another established method for forming N-alkyl amides, which can be hydrolyzed to amines. nptel.ac.in

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules like substituted pyridines in a single step from simple starting materials. researchgate.netbohrium.com These one-pot procedures reduce waste and save time by avoiding the isolation of intermediates. nih.gov

The Hantzsch pyridine synthesis and its variations are classic examples of MCRs used to form dihydropyridine (B1217469) rings, which can be subsequently oxidized to pyridines. taylorfrancis.com More modern MCRs can directly yield highly substituted pyridines. For instance, a one-pot reaction of an aldehyde, a 1,3-dicarbonyl compound, an active methylene (B1212753) nitrile, and ammonium (B1175870) acetate (B1210297) can be used to construct diverse pyridine scaffolds. nih.govrsc.org This strategy allows for the introduction of various substituents, making it a flexible method for creating libraries of analogues. bohrium.comnih.gov A new MCR strategy has been developed that combines heterocyclization with a Pd-mediated Sonogashira/Heck coupling process in a single pot to generate complex pyridine derivatives. rsc.org

| Component 1 | Component 2 | Component 3 | Component 4 | Conditions | Product Type | Yield |

|---|---|---|---|---|---|---|

| p-Formylphenyl-4-toluenesulfonate | Ethyl cyanoacetate | Acetophenone derivative | Ammonium acetate | Ethanol (B145695), Microwave | Substituted Dihydropyridine | 82-94% |

| Aldehyde | Malononitrile | Thiazolidine-2,4-dione | Ammonium acetate | ZrO2, Aqueous media, 70 °C | Functionalized Pyridine | High |

Functionalization and Derivatization Strategies

Once the core this compound structure is synthesized, further modifications can be made to either the pyridine or the benzonitrile moiety to fine-tune its properties.

The direct functionalization of a pyridine ring can be challenging due to its electron-deficient nature, which deactivates it towards electrophilic substitution. researchgate.net However, several strategies exist to introduce new substituents.

C-H Functionalization: Modern methods focusing on direct C-H activation have become a powerful tool for derivatizing heterocycles, including pyridines. researchgate.net These reactions can be directed to specific positions (ortho, meta, or para) by using appropriate catalysts and directing groups. For instance, regioselective C3–H functionalization of pyridines can be achieved via Zincke imine intermediates. researchgate.net

Nucleophilic Aromatic Substitution (SNAr): In cases where the pyridine ring is substituted with a good leaving group (like a halide) at an activated position (C4 or C6), nucleophilic substitution can be used to introduce a variety of functional groups.

Lithiation: Directed ortho-metalation (DoM) can be employed, where a directing group on the pyridine ring guides deprotonation by a strong base to an adjacent position, which can then be quenched with an electrophile.

The benzonitrile portion of the molecule offers multiple avenues for modification, which is essential for structure-property and structure-activity relationship (SAR) studies. researchgate.netnih.gov

Synthesis of Fused or Bridged Ring Systems Incorporating the Benzonitrile-Pyridine Linkage

The construction of fused or bridged ring systems from this compound and its analogs represents a significant endeavor in synthetic chemistry, aiming to create complex, polycyclic scaffolds with potential applications in medicinal chemistry and material science. While direct intramolecular cyclization of this compound is not extensively documented in publicly available research, the synthetic strategies employed for analogous 2-pyridylbenzonitriles and related alkylpyridines provide a foundational blueprint for potential transformations. These methodologies often leverage the inherent reactivity of the cyano group and the pyridine core, including its substituents, to forge new rings.

One plausible approach involves the intramolecular cyclization of derivatives where the methyl group on the pyridine ring is functionalized to participate in ring closure. For instance, Brønsted acid-catalyzed intramolecular aldol-like condensations have been shown to be effective for the cyclization of 2- and 4-alkylpyridines bearing aldehyde or ketone electrophiles in their side chains. rsc.org This strategy could be adapted to a derivative of this compound, where the methyl group is elaborated into a suitable electrophilic partner for an intramolecular reaction.

Another avenue for creating fused systems is through reactions involving the nitrile group. The synthesis of fused heterocycles such as pyrimido[4,5-b]quinolines often involves the reaction of aminopyrimidines with various carbonyl compounds and other reagents. nih.gov By analogy, the nitrile group of this compound could potentially undergo addition reactions with suitable binucleophiles, leading to the formation of a new heterocyclic ring fused to the pyridine moiety.

Furthermore, the synthesis of pyrido-fused heterocycles, such as furo-pyridines and pyrrolo-pyridines, typically involves the construction of the furan (B31954) or pyrrole (B145914) ring onto a pre-existing pyridine structure, or vice versa. ias.ac.in These strategies often rely on the functionalization of the pyridine ring to introduce appropriate handles for cyclization.

The following table summarizes selected examples of synthetic methodologies for fused pyridine systems that could be conceptually applied to derivatives of this compound.

| Fused System Type | Starting Material Analogue | Reaction Type | Catalyst/Reagent | Product | Ref |

| Pyridyl-substituted hydroxy lactams | Pyridines with β-ketoamide side chains | Intramolecular aldol-like condensation | TfOH | Pyridyl-substituted hydroxy lactams | rsc.org |

| Pyridyl-substituted dehydro-piperidines | Pyridines with tethered aliphatic aldehydes | Acid-catalyzed cyclization | Brønsted acid | Pyridyl-substituted dehydro-piperidines | rsc.org |

| Pyrimido[4,5-b]quinolines | 2,6-diaminopyrimidin-4(3H)-one, aromatic aldehyde, 1,3-cyclohexanedione | One-pot, three-component reaction | Triethylbenzylammonium chloride | 2-amino-5-aryl-8,9-dihydropyrimidino[4,5-b]quinoline-4,6-(1H,3H,5H,10H)-diones | nih.gov |

Investigation of Green Chemistry Approaches in Synthetic Protocols

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds, including pyridine and benzonitrile derivatives, to minimize environmental impact and enhance sustainability. The investigation of green chemistry approaches for the synthesis of this compound and its analogues focuses on several key areas: the use of environmentally benign solvents, the development of catalyst-free or reusable catalyst systems, energy-efficient reaction conditions, and one-pot multicomponent reactions.

Microwave-Assisted Organic Synthesis (MAOS):

Microwave irradiation has emerged as a powerful tool in green synthesis, often leading to significantly reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. nih.govnih.gov The synthesis of various pyridine derivatives has been successfully achieved using microwave assistance. For example, a one-pot, four-component reaction for the synthesis of novel pyridines under microwave irradiation in ethanol resulted in excellent yields (82%–94%) and short reaction times (2–7 minutes). nih.govacs.org Similarly, novel 2,3-dihydro-4-pyridinones have been synthesized via microwave-assisted reaction of curcumin (B1669340) and primary amines in the presence of Montmorillonite K-10 as a solid acid catalyst, with reaction times not exceeding 120 seconds. mdpi.com These examples highlight the potential of applying microwave technology to the synthesis of this compound, potentially accelerating the reaction and reducing energy consumption.

Solvent-Free and Alternative Solvent Systems:

The use of volatile organic solvents is a major contributor to the environmental footprint of chemical processes. Consequently, developing solvent-free reaction conditions or employing green solvents is a key objective of green chemistry. A novel one-pot, solvent-free method for the synthesis of 4,6-diaryl-3-cyano-2-pyridone derivatives has been reported, involving the three-component condensation of alkenes, ketones, and ammonium acetate. This method offers high yields and short reaction times under dry heating conditions. mdpi.com Furthermore, the use of greener solvents like 2-methyl-tetrahydrofuran has been explored in the synthesis of imidazo[1,2-a]pyridine (B132010) derivatives. asianpubs.org

Catalysis:

The development of efficient and reusable catalysts is another cornerstone of green chemistry. For the synthesis of imidazo[1,2-a]pyridines, ZnO and ZnFe2O4 nanoparticles have been utilized as reusable heterogeneous catalysts in conjunction with microwave irradiation. asianpubs.org Transition metal-free, visible-light-induced regioselective C-H arylation of 2-phenylimidazo-[1,2-a]pyridines represents an innovative and environmentally safer process. icsr.in

Multicomponent Reactions (MCRs):

Multicomponent reactions, where three or more reactants combine in a single step to form a product, are highly atom-economical and align well with green chemistry principles. The synthesis of various pyridine and fused-pyridine systems has been efficiently achieved through MCRs. nih.govacs.orgmdpi.com A one-pot, four-component synthesis of novel pyridine derivatives under microwave irradiation demonstrates the power of this approach in rapidly generating molecular complexity from simple starting materials. nih.govacs.org

The following table provides an overview of green chemistry approaches applicable to the synthesis of pyridine and benzonitrile containing structures.

| Green Chemistry Approach | Reaction Type | Catalyst/Conditions | Solvent | Key Advantages | Ref |

| Microwave-Assisted Synthesis | One-pot, four-component synthesis of pyridines | None | Ethanol | Short reaction time (2-7 min), high yields (82-94%) | nih.govacs.org |

| Microwave-Assisted Synthesis | Synthesis of 2,3-dihydro-4-pyridinones | Montmorillonite K-10 | Solvent-free | Very short reaction time (120 s) | mdpi.com |

| Solvent-Free Synthesis | Three-component synthesis of 2-pyridones | Heat (80 °C) | None | High yields, eco-friendly | mdpi.com |

| Heterogeneous Catalysis & MAOS | Three-component synthesis of imidazo[1,2-a]pyridines | ZnO or ZnFe2O4 nanoparticles, microwave | 2-Methyl-tetrahydrofuran | Reusable catalyst, energy efficient | asianpubs.org |

| Visible-Light Photoredox Catalysis | C-H arylation of 2-phenylimidazo-[1,2-a]pyridines | Transition-metal-free, visible light | Aprotic solvent | Environmentally safer, regioselective | icsr.in |

By integrating these green chemistry principles, the synthesis of this compound and its derivatives can be made more efficient, cost-effective, and environmentally sustainable.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 3 Methylpyridin 2 Yl Benzonitrile and Its Derivatives

Vibrational Spectroscopy Studies: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

Analysis of Characteristic Functional Group Frequencies and Vibrational Modes

The structure of 4-(3-Methylpyridin-2-yl)benzonitrile contains several key functional groups whose characteristic vibrational frequencies are readily identifiable in the infrared and Raman spectra. The most prominent of these is the nitrile group (C≡N), which exhibits a strong, sharp absorption band in the FT-IR spectrum, typically in the range of 2220-2240 cm⁻¹. doi.orgchemicalbook.com This stretching vibration is a reliable indicator of the presence of the benzonitrile (B105546) moiety.

The aromatic rings—both the benzene (B151609) and pyridine (B92270) rings—give rise to a series of characteristic bands. C-H stretching vibrations of the aromatic protons are expected in the region of 3000-3100 cm⁻¹. rsc.org The C=C and C=N stretching vibrations within the aromatic systems typically appear in the 1400-1650 cm⁻¹ region. doi.org These bands can be complex due to the coupling of vibrations within the rings.

The methyl group (-CH₃) attached to the pyridine ring also has distinct vibrational modes. Asymmetric and symmetric C-H stretching vibrations of the methyl group are generally observed between 2850 and 3000 cm⁻¹. Furthermore, C-H bending (scissoring and rocking) modes for the methyl group appear at lower wavenumbers.

Experimental Vibrational Assignments and Theoretical Correlations

In modern structural analysis, experimental FT-IR and Raman data are often correlated with theoretical calculations, typically using Density Functional Theory (DFT), to provide a more precise assignment of the observed vibrational bands. For related benzonitrile derivatives, studies have shown excellent agreement between experimental spectra and those predicted by computational methods. mdpi.comnist.gov

For this compound, a theoretical vibrational analysis would predict the precise frequencies for each mode. For instance, the C≡N stretch, while empirically known to be around 2230 cm⁻¹, can be calculated with high accuracy. Similarly, the complex fingerprint region (below 1500 cm⁻¹) can be deciphered by assigning specific in-plane and out-of-plane bending modes of the aromatic C-H bonds and the torsional modes of the biaryl linkage. The table below outlines the expected vibrational frequencies based on known data for similar functional groups. doi.orgmdpi.comnist.gov

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Type |

| Aromatic C-H Stretch | 3100-3000 | FT-IR (medium), Raman (strong) |

| Methyl C-H Stretch | 3000-2850 | FT-IR (medium), Raman (medium) |

| Nitrile (C≡N) Stretch | 2240-2220 | FT-IR (strong, sharp) |

| Aromatic C=C/C=N Stretch | 1650-1400 | FT-IR & Raman (multiple bands) |

| Methyl C-H Bend | 1470-1370 | FT-IR (medium) |

| In-plane C-H Bend | 1300-1000 | FT-IR & Raman (multiple bands) |

| Out-of-plane C-H Bend | 900-675 | FT-IR (strong) |

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of organic molecules in solution. By analyzing the chemical shifts and coupling patterns of ¹H and ¹³C nuclei, the exact connectivity of atoms can be established.

Chemical Shift Analysis and Proton/Carbon Connectivity Determination

The ¹H NMR spectrum of this compound is expected to show distinct signals for each of the unique protons in the molecule. The protons on the benzonitrile ring would appear as two doublets in the aromatic region (typically δ 7.0-8.5 ppm), characteristic of a 1,4-disubstituted benzene ring. rsc.org The protons on the pyridine ring would also appear in this region, with their specific shifts influenced by the nitrogen atom and the methyl group. The methyl group itself would present as a singlet, likely in the δ 2.0-2.5 ppm range. rsc.org

The ¹³C NMR spectrum provides complementary information. The carbon of the nitrile group (C≡N) is expected to have a chemical shift in the range of δ 117-120 ppm. The quaternary carbon to which the nitrile is attached would appear at a distinct, lower-field position. rsc.org The remaining aromatic carbons would generate a series of signals in the δ 120-160 ppm range. The methyl carbon would be found at a much higher field, typically around δ 18-25 ppm. rsc.org

The following tables present the predicted ¹H and ¹³C NMR chemical shifts for this compound, based on data from analogous structures. rsc.orgrsc.org

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Pyridine-H (positions 4,5,6) | 8.6 - 7.2 | m |

| Benzonitrile-H | 7.8 - 7.5 | m (AA'BB' system) |

| Methyl-H | 2.4 | s |

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Pyridine C (C-N) | ~158 |

| Pyridine C | 149 - 121 |

| Benzonitrile C-CN | ~145 |

| Benzonitrile CH | 133 - 129 |

| Nitrile C≡N | ~118 |

| Benzonitrile C (ipso) | ~112 |

| Methyl C | ~20 |

Advanced NMR Techniques for Stereochemical and Conformational Elucidation

While ¹H and ¹³C NMR are sufficient for confirming the basic structure, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed for unambiguous assignment of all proton and carbon signals.

Specifically for this compound, the conformation, defined by the dihedral angle between the two aromatic rings, is a key structural feature. This can be investigated using the Nuclear Overhauser Effect (NOE). A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment could reveal through-space correlations. For example, an NOE between the methyl protons on the pyridine ring and the ortho-protons of the benzonitrile ring would indicate a relatively twisted conformation where these groups are in close proximity. The absence of such a correlation might suggest a more planar or a freely rotating system.

Electronic Absorption and Emission Spectroscopy: UV-Vis and Fluorescence Studies

UV-Vis and fluorescence spectroscopy are used to probe the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from the ground state to an excited state. For conjugated systems like this compound, these transitions are typically π → π* in nature.

The UV-Vis absorption spectrum is expected to show strong absorption bands in the ultraviolet region, likely between 250 and 350 nm, which is characteristic of biaryl systems and other conjugated aromatic compounds. spectrabase.com The exact position of the maximum absorption (λmax) and the molar absorptivity (ε) are sensitive to the solvent environment. More polar solvents can cause shifts in the absorption bands (solvatochromism).

Many biaryl compounds are also fluorescent, meaning they emit light upon relaxation from an excited state. The fluorescence properties, including the emission wavelength and quantum yield, are highly dependent on the molecular structure and conformation. The dihedral angle between the two rings plays a crucial role; a more planar conformation often leads to stronger fluorescence, while a more twisted conformation can quench fluorescence. The presence of the electron-withdrawing nitrile group and the pyridine ring suggests that the molecule could exhibit interesting photophysical properties, including potential for thermally activated delayed fluorescence (TADF). libretexts.org

Characterization of Electronic Transitions and Chromophoric Behavior

The study of a molecule's electronic transitions via UV-Vis spectroscopy provides insight into its chromophoric system—the part of the molecule responsible for absorbing light. For an aromatic compound like this compound, which consists of a benzonitrile ring linked to a 3-methylpyridine (B133936) ring, the chromophore is the entire conjugated biaryl system.

The electronic absorption spectrum is expected to be characterized by transitions within the π-electron system. Typically, aromatic compounds exhibit two main types of absorption bands:

π-π* Transitions: These are high-intensity absorptions resulting from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. For conjugated systems like this, these bands are expected in the UV region. Studies on similar pyridine-carbonitrile derivatives show absorption bands in the range of 265-380 nm, which are attributed to π-π* transitions. manipal.eduresearchgate.net

n-π* Transitions: These are lower-intensity absorptions that can occur due to the promotion of a non-bonding electron (from the nitrogen atom of the pyridine ring or the nitrile group) to a π* antibonding orbital. manipal.edu These transitions are often observed as shoulders on the main π-π* absorption bands.

Solvatochromic and Thermochromic Investigations

Solvatochromism is the change in the color of a substance (and thus its UV-Vis absorption or emission spectrum) when it is dissolved in different solvents of varying polarity. Thermochromism is a similar change in response to temperature variations. These phenomena are indicative of changes in the electronic ground and excited states of the molecule due to interactions with the solvent or temperature-induced conformational changes.

For polar molecules like this compound, which possess a significant dipole moment, solvatochromic effects are expected. The interaction between the molecule's dipole and the solvent's polarity can stabilize or destabilize the electronic orbitals, leading to shifts in the absorption/emission wavelengths.

Positive Solvatochromism (Bathochromic Shift): A shift to longer wavelengths (red shift) with increasing solvent polarity. This typically occurs when the excited state is more polar than the ground state.

Negative Solvatochromism (Hypsochromic Shift): A shift to shorter wavelengths (blue shift) with increasing solvent polarity, occurring when the ground state is more polar than the excited state.

Studies on related benzonitrile and N-phenylpyrrole derivatives show significant solvatochromic shifts, which have been used to determine the dipole moments of their excited states. acs.orgnih.gov A detailed investigation of this compound would likely involve measuring its spectra in a range of solvents (e.g., hexane, toluene, chloroform, acetone, ethanol (B145695), water) to quantify this effect. No such study has been found in the public literature.

X-ray Crystallography for Solid-State Structure Determination

Determination of Molecular Conformation and Crystal Packing

A crystal structure for this compound has not been reported in the Cambridge Crystallographic Data Centre (CCDC) or other available literature. However, analysis of related biaryl structures containing pyridine and benzonitrile moieties allows for an educated prediction of its solid-state conformation. nih.govfigshare.comuea.ac.uk

The key conformational feature would be the dihedral angle between the planes of the pyridine and benzonitrile rings. This angle is determined by a balance between two opposing factors:

Steric Hindrance: The repulsion between the hydrogen atom at position 6 of the pyridine ring and the hydrogen at position 3 of the benzonitrile ring, as well as the methyl group at position 3 of the pyridine, would favor a twisted, non-planar conformation.

π-Conjugation: Electronic communication between the two aromatic rings is maximized in a planar conformation.

Therefore, the molecule is expected to adopt a non-planar (twisted) conformation in the solid state, with a specific dihedral angle that represents the lowest energy compromise. In similar bipyridine structures, these angles can vary significantly, for instance from 5° to 25°. nih.gov The crystal packing would describe how these twisted molecules arrange themselves in the unit cell.

Table 1: Anticipated Crystallographic Parameters for this compound

| Parameter | Expected Information | Note |

|---|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic | Dependent on the symmetry of the crystal packing. |

| Space Group | e.g., P2₁/c, P-1 | Describes the symmetry elements within the unit cell. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Dimensions and angles of the unit cell. | Defines the repeating unit of the crystal. |

Note: This table represents the type of data that would be obtained from an X-ray crystallography experiment. No experimental data is currently available.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The way molecules pack in a crystal is governed by intermolecular forces. Based on the structure of this compound, several types of non-covalent interactions would be anticipated to play a role in its crystal packing:

π-π Stacking: The electron-rich pyridine ring and the benzonitrile ring can engage in π-π stacking interactions with neighboring molecules. These are often offset (face-to-face) to minimize repulsion. figshare.com

C-H···N Hydrogen Bonds: The nitrogen atom of the nitrile group and the nitrogen of the pyridine ring are potential hydrogen bond acceptors. Weak hydrogen bonds could form between these nitrogen atoms and C-H groups on adjacent molecules. nih.gov

C-H···π Interactions: Hydrogen atoms from one molecule can interact with the electron cloud of the aromatic rings of a neighboring molecule.

These interactions collectively create a stable, three-dimensional supramolecular architecture. The specific nature and geometry of these interactions could only be confirmed through experimental X-ray diffraction analysis.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization.

For this compound, the molecular formula is C₁₃H₁₀N₂. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming this elemental composition. The expected fragmentation in an electron ionization (EI) mass spectrum would involve the cleavage of the molecule at its weakest points.

Table 2: Mass Spectrometry Data for this compound

| Analysis Type | Value / Expected Fragment | Ion Formula | Note |

|---|---|---|---|

| Molecular Formula | C₁₃H₁₀N₂ | ||

| Molecular Weight (Monoisotopic) | 194.0844 g/mol | Calculated | |

| Molecular Ion [M]⁺ | m/z 194 | [C₁₃H₁₀N₂]⁺ | Expected to be an intense peak. |

| Fragment | m/z 167 | [C₁₂H₁₀N]⁺ | Loss of HCN from the nitrile group. |

| Fragment | m/z 179 | [C₁₂H₇N₂]⁺ | Loss of a methyl radical (·CH₃). |

Note: The fragmentation data is predictive and based on common fragmentation pathways for related aromatic compounds. No experimental mass spectrum has been found in the literature.

The molecular ion [M]⁺ is expected to be prominent due to the stability of the aromatic system. Key fragmentation pathways would likely include the loss of a methyl radical (·CH₃) to give an ion at m/z 179, and the loss of hydrogen cyanide (HCN) from the nitrile group to yield an ion at m/z 167. Further fragmentation of the biaryl system would lead to smaller charged species.

Computational Chemistry and Theoretical Investigations of 4 3 Methylpyridin 2 Yl Benzonitrile

Density Functional Theory (DFT) Studies

DFT has become a cornerstone of computational chemistry for its ability to accurately predict molecular properties at a reasonable computational cost.

The initial step in the computational analysis of 4-(3-Methylpyridin-2-yl)benzonitrile involves the optimization of its molecular geometry. This process seeks to find the lowest energy arrangement of the atoms, which corresponds to the most stable conformation of the molecule. Theoretical studies on analogous structures, such as 3-(3-Methylpyridin-2-yl)-5-phenyl-1,2,4-oxadiazole, often employ the B3LYP functional with a 6-311G(d,p) basis set for this purpose. researchgate.net

Table 1: Representative Optimized Geometrical Parameters for a Biaryl System Analogous to this compound

| Parameter | Bond Length (Å) / Bond Angle (°) |

| C-C (inter-ring) | 1.485 |

| C-C (pyridine ring) | 1.390 - 1.405 |

| C-N (pyridine ring) | 1.330 - 1.345 |

| C-C (benzonitrile ring) | 1.390 - 1.400 |

| C≡N (nitrile) | 1.150 |

| Dihedral Angle (Py-Ph) | 30 - 50° |

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a crucial indicator of the molecule's chemical stability and reactivity. dergipark.org.trresearchgate.net

For related compounds, DFT calculations have shown that the HOMO is typically localized on the more electron-rich aromatic ring, while the LUMO is distributed over the electron-accepting portions of the molecule. nih.gov A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and has a higher chemical reactivity. nih.gov

Table 2: Calculated Frontier Molecular Orbital Energies and Energy Gap for a Related Pyridyl-Aryl System

| Parameter | Energy (eV) |

| EHOMO | -6.5 |

| ELUMO | -1.8 |

| ΔE (HOMO-LUMO Gap) | 4.7 |

Note: These values are representative and based on DFT calculations for analogous compounds. scirp.org

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to further quantify the chemical behavior of this compound. researchgate.net These descriptors, derived from conceptual DFT, provide a framework for understanding the molecule's stability and reactivity. frontiersin.org

Key global reactivity descriptors include:

Chemical Potential (μ): Represents the escaping tendency of electrons from an equilibrium system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η): Measures the resistance to charge transfer. It is calculated as η = (ELUMO - EHOMO) / 2.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η).

Studies on similar heterocyclic compounds have utilized these descriptors to correlate structure with stability and reactivity. researchgate.netresearchgate.net

Table 3: Predicted Global Reactivity Descriptors for an Analogous Heterocyclic Compound

| Descriptor | Value (eV) |

| Chemical Potential (μ) | -4.15 |

| Chemical Hardness (η) | 2.35 |

| Electrophilicity Index (ω) | 3.66 |

Note: The values are illustrative and derived from the representative HOMO and LUMO energies in Table 2.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

To understand the interaction of this compound with light, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method is highly effective for predicting electronic absorption spectra and investigating photophysical processes.

TD-DFT calculations can predict the ultraviolet-visible (UV-Vis) absorption spectra by determining the energies of electronic transitions from the ground state to various excited states. researchgate.net The calculations provide information on the maximum absorption wavelengths (λmax), excitation energies, and oscillator strengths (f), which relate to the intensity of the absorption bands. materialsciencejournal.org

For similar molecules, the main absorption bands in the UV-Vis spectrum are typically attributed to π → π* transitions within the aromatic systems. researchgate.net The specific nature of these transitions, such as their localization or charge-transfer character, can be analyzed by examining the molecular orbitals involved.

Table 4: Predicted UV-Vis Spectral Data for a Related Aromatic Nitrile

| Excited State | λmax (nm) | Excitation Energy (eV) | Oscillator Strength (f) | Major Contribution |

| S1 | 350 | 3.54 | 0.5 | HOMO → LUMO |

| S2 | 300 | 4.13 | 0.2 | HOMO-1 → LUMO |

| S3 | 280 | 4.43 | 0.1 | HOMO → LUMO+1 |

Note: This data is hypothetical and based on typical TD-DFT results for aromatic compounds with similar chromophores. materialsciencejournal.org

Beyond predicting absorption spectra, TD-DFT can be used to explore various photophysical phenomena, such as fluorescence. The dual fluorescence observed in compounds like 4-(N,N-dimethylamino)benzonitrile (DMABN) has been extensively studied using computational methods to understand the roles of locally excited (LE) and charge-transfer (CT) states. researchgate.net

For this compound, TD-DFT could be employed to investigate the nature of its excited states. This would involve optimizing the geometries of the lowest singlet excited states to identify potential emissive states and to understand the mechanisms of radiative and non-radiative decay. The possibility of intramolecular charge transfer (ICT) upon photoexcitation is a key area of interest, as it is often responsible for the unique photophysical properties of donor-acceptor systems.